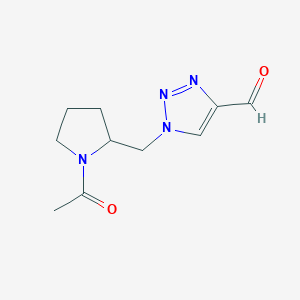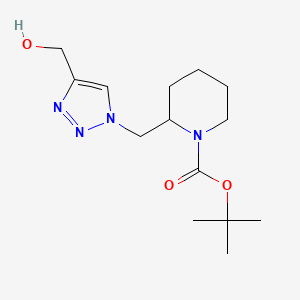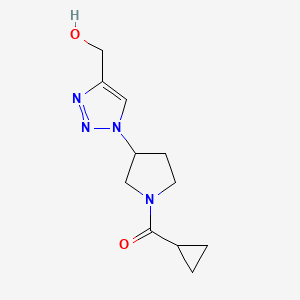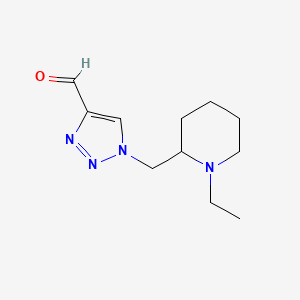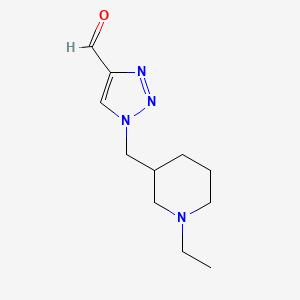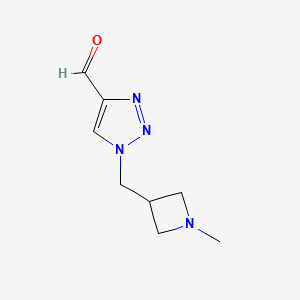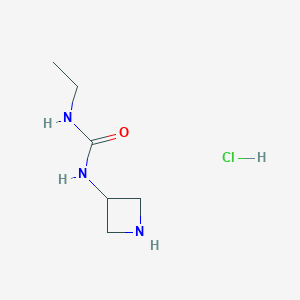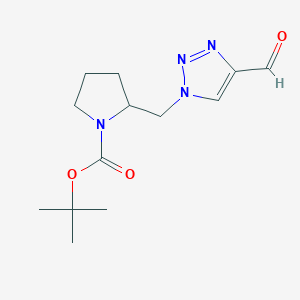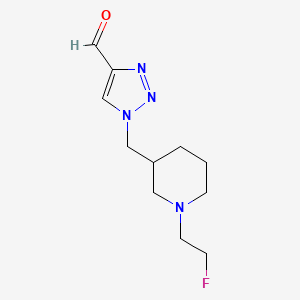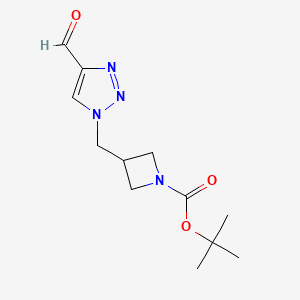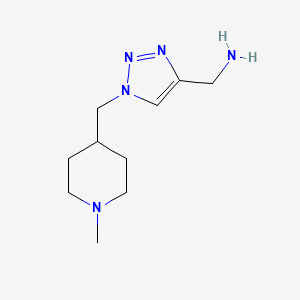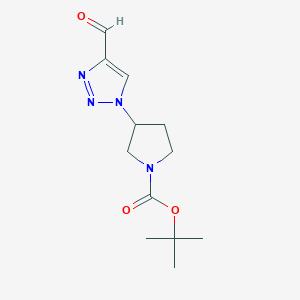
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is an organic compound known for its utility in various chemical syntheses and industrial applications. Structurally, it features a pyrrolidine ring substituted with a methoxymethyl group, two methyl groups, and a chlorobutanone moiety. Its unique structure makes it a valuable compound in synthetic organic chemistry and potential medicinal research.
Synthetic Routes and Reaction Conditions:
One common approach to synthesize this compound involves the alkylation of 3,3-dimethyl-4-hydroxypyrrolidine using methoxymethyl chloride, followed by the introduction of a chloro group via chlorination of the butanone chain. This process requires carefully controlled conditions to maintain the integrity of the pyrrolidine ring and ensure the correct placement of substituents.
Industrial Production Methods:
In an industrial setting, the compound can be synthesized in bulk by employing continuous flow chemistry, which allows for efficient scale-up and consistent product quality. Typical reaction conditions involve using organic solvents such as dichloromethane or tetrahydrofuran and controlling temperature to avoid by-products and impurities.
Types of Reactions:
Oxidation: Undergoes oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: Can be reduced to the corresponding alcohol or amine depending on the reducing agent used.
Substitution: Chlorine atom substitution reactions lead to various derivatives, essential for diversifying the compound’s application range.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are popular choices for reduction.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
The primary products from these reactions include ketones, alcohols, and substituted pyrrolidines, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is used extensively in:
Chemistry: As a versatile intermediate in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential roles in biochemical pathways and interactions with biomolecules.
Medicine: Explored for pharmaceutical research, including the development of new therapeutic agents.
Industry: Employed in the manufacture of fine chemicals and specialty compounds.
Mechanism and Molecular Targets:
The compound’s activity is typically defined by its interactions with molecular targets such as enzymes or receptors. It may act by modifying the active sites or altering the conformations of target molecules, thereby influencing biological processes.
Pathways Involved:
Depending on the specific application, the compound can engage in various biochemical pathways, including enzyme inhibition or activation, signaling cascades, and receptor binding.
Comparison and Uniqueness:
Comparación Con Compuestos Similares
2-Chloro-1-pyrrolidinylbutan-1-one
2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one
2-Chloro-1-(3,3-dimethylpyrrolidin-1-yl)butan-1-one
Hope that gives you a comprehensive insight into 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one!
Propiedades
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-10(13)11(15)14-6-9(7-16-4)12(2,3)8-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGJZIQPNLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


